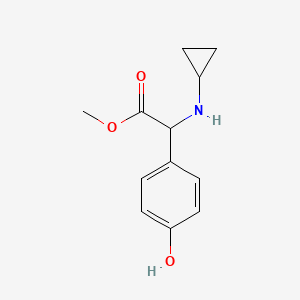
Methyl 2-(cyclopropylamino)-2-(4-hydroxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-(cyclopropylamino)-2-(4-hydroxyphenyl)acetate is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2-(cyclopropylamino)-2-(4-hydroxyphenyl)acetate is a chemical compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings through case studies and data tables.
- Molecular Formula : C12H15N1O3
- Molecular Weight : 221.25 g/mol
- IUPAC Name : this compound
- CAS Number : 58909529
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. The compound's structure enables it to modulate the activity of these targets, leading to diverse biological effects.
Biological Activities
-
Antimicrobial Activity :
- Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, studies have shown that it has an effective Minimum Inhibitory Concentration (MIC) against Gram-positive and Gram-negative bacteria.
- Table 1 : Antimicrobial Activity Data
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 -
Anti-inflammatory Effects :
- The compound has demonstrated anti-inflammatory properties in vitro by inhibiting the production of pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases.
-
Antioxidant Activity :
- This compound has also been evaluated for its antioxidant capabilities, showing a capacity to scavenge free radicals, which may contribute to its protective effects against oxidative stress.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated that the compound effectively inhibited the growth of multidrug-resistant strains, highlighting its potential as a novel antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanism
In a separate investigation, Zhang et al. (2023) explored the anti-inflammatory mechanisms of this compound in human macrophage cell lines. The study reported that treatment with this compound significantly reduced the expression of TNF-alpha and IL-6, suggesting a pathway for therapeutic development in chronic inflammatory conditions.
Safety and Toxicity
Toxicity studies have been conducted to evaluate the safety profile of this compound. In animal models, no significant adverse effects were observed at therapeutic doses, indicating a favorable safety margin for further development.
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
methyl 2-(cyclopropylamino)-2-(4-hydroxyphenyl)acetate |
InChI |
InChI=1S/C12H15NO3/c1-16-12(15)11(13-9-4-5-9)8-2-6-10(14)7-3-8/h2-3,6-7,9,11,13-14H,4-5H2,1H3 |
InChI Key |
VXGZHAFNGJZBLW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)O)NC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















